molecular formula C13H10BrClN2O3S B3438291 METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3438291
M. Wt: 389.65 g/mol
InChI Key: RTWXCWDYTJWFFS-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a brominated and chlorinated benzamide moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for better control and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bromine and chlorine atoms may enhance binding affinity through halogen bonding, while the thiazole ring can participate in π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-bromo-2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, brominated and chlorinated benzamide, and a methyl ester group. This unique structure provides distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O3S/c1-6-10(12(19)20-2)21-13(16-6)17-11(18)8-5-7(14)3-4-9(8)15/h3-5H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXCWDYTJWFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(5-BROMO-2-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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